molecular formula C6H11NO B1396107 6-Oxa-2-azaspiro[3.4]octane CAS No. 410070-90-5

6-Oxa-2-azaspiro[3.4]octane

Cat. No.: B1396107
CAS No.: 410070-90-5
M. Wt: 113.16 g/mol
InChI Key: BDHMQGDCUCSDHX-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This method employs readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the spirocyclic structure.

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octane in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2-azaspiro[34]octane is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

6-Oxa-2-azaspiro[3.4]octane is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes diverse research findings to elucidate the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes both nitrogen and oxygen atoms. The unique arrangement of these atoms contributes to its reactivity and biological interactions.

PropertyDetails
Molecular FormulaC10_{10}H15_{15}N1_{1}O1_{1}
CAS Number1359656-12-4
SolubilitySoluble in water

The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) . The compound inhibits the activities of EGFR, which leads to a decrease in downstream signaling pathways responsible for cell proliferation and survival. This inhibition is significant in cancer biology, where unchecked EGFR activity contributes to tumor growth.

Biochemical Pathways

The inhibition of EGFR by this compound results in:

  • Reduced cell proliferation
  • Induction of apoptosis in cancer cells
  • Alteration in gene expression related to cell survival

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential use as an antimicrobial agent .
  • Neuropharmacological Applications : The structural characteristics of this compound imply possible interactions with neurotransmitter systems, which could be explored for neuropharmacological applications .
  • Cancer Therapeutics : As an EGFR inhibitor, this compound may serve as a lead molecule for developing new cancer therapies targeting EGFR-dependent pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study on Antimicrobial Properties

A study evaluated the efficacy of tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane derivatives against common bacterial strains. Results showed significant inhibition zones, indicating strong antimicrobial activity .

Investigation into Cancer Cell Lines

Research involving various cancer cell lines demonstrated that this compound effectively inhibited cell growth by blocking EGFR signaling pathways, leading to reduced viability and increased apoptosis rates .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed in tissues.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly via urine.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHMQGDCUCSDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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